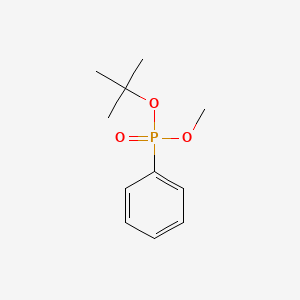

tert-Butyl methyl phenylphosphonate

Description

Structure

3D Structure

Properties

CAS No. |

61733-61-7 |

|---|---|

Molecular Formula |

C11H17O3P |

Molecular Weight |

228.22 g/mol |

IUPAC Name |

[methoxy-[(2-methylpropan-2-yl)oxy]phosphoryl]benzene |

InChI |

InChI=1S/C11H17O3P/c1-11(2,3)14-15(12,13-4)10-8-6-5-7-9-10/h5-9H,1-4H3 |

InChI Key |

HPIKNQOFUGVSGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OP(=O)(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl Methyl Phenylphosphonate

Exploration of Established P-C Bond Forming Reactions for Phosphonate (B1237965) Esters

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a fundamental method for forming a P-C bond. jk-sci.comwikipedia.org The classic reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.netorganic-chemistry.org The mechanism proceeds via an initial Sɴ2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgnih.gov This intermediate then undergoes dealkylation by the displaced halide ion, also via an Sɴ2 process, to yield the final pentavalent phosphonate ester. jk-sci.comwikipedia.org

The reaction is most effective for primary alkyl halides, while secondary and tertiary halides are less reactive. jk-sci.com A significant limitation of the traditional Michaelis-Arbuzov reaction is its general inapplicability to unactivated aryl halides for the formation of arylphosphonates. jk-sci.com However, modifications using Lewis acid catalysts or photochemical methods have expanded its scope. nih.gov

Table 1: Michaelis-Arbuzov Reaction Overview

| Feature | Description |

|---|---|

| Reactants | Trivalent phosphorus ester (e.g., trialkyl phosphite), Alkyl halide |

| Product | Pentavalent phosphonate ester |

| Mechanism | 1. Sɴ2 attack by phosphorus on alkyl halide (forms phosphonium salt). 2. Sɴ2 attack by halide on an ester alkyl group (dealkylation). |

| Typical Conditions | Often requires heating (120°C - 160°C). wikipedia.org |

| Substrate Scope | Highly effective for primary alkyl halides (Reactivity: R-I > R-Br > R-Cl). jk-sci.com Generally poor for aryl and vinyl halides. jk-sci.com |

The Michaelis-Becker reaction provides an alternative route to phosphonate esters. This method involves the deprotonation of a dialkyl hydrogen phosphonate (dialkyl phosphite) with a strong base to form a phosphite anion. researchgate.netwikipedia.org This potent nucleophile then displaces a halide from an alkyl halide to create the P-C bond. wikipedia.org

A key advantage of the Michaelis-Becker reaction is the use of milder reaction conditions, often proceeding rapidly at or below room temperature, which is beneficial for substrates that are sensitive to heat. tandfonline.com This avoids potential side reactions like the premature polymerization of vinyl-containing reactants. tandfonline.com However, yields can sometimes be lower than in the corresponding Michaelis-Arbuzov reaction. wikipedia.org Phase-transfer catalysis has been successfully employed to facilitate the reaction between the aqueous base phase and the organic reactant phase, particularly for synthesizing phosphonates with bulky alkyl groups. researchgate.net

The Pudovik reaction involves the addition of a >P(O)H compound, such as a dialkyl phosphite, across a carbon-heteroatom double bond. nih.gov When the substrate is an aldehyde or ketone, the product is an α-hydroxyphosphonate. mdpi.comrsc.org The reaction is typically base-catalyzed, with catalysts ranging from alkali alcoholates to potassium phosphate (B84403) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com

A widely used variant is the aza-Pudovik reaction, where the electrophile is an imine. This results in the formation of α-aminophosphonates, which are important structural analogs of α-amino acids. nih.govnih.govrsc.org The reaction can be performed as a one-pot, three-component synthesis (amine, aldehyde, and phosphite), known as the Kabachnik-Fields reaction, which often proceeds via an imine intermediate. nih.govrsc.org

For the synthesis of arylphosphonates, which is challenging via the classical Michaelis-Arbuzov reaction, transition-metal-catalyzed cross-coupling reactions are indispensable. The Hirao coupling, first reported in the early 1980s, is a palladium-catalyzed reaction between an aryl halide and a dialkyl phosphite in the presence of a base to form an arylphosphonate. wikipedia.orgnih.govnih.gov

The original catalyst was tetrakis(triphenylphosphine)palladium(0), but numerous improvements have been developed. nih.govnih.gov Modern protocols often use more efficient catalyst systems, such as Pd(OAc)₂ with specialized phosphine (B1218219) ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf), which can reduce catalyst loading and even enable the use of less reactive aryl chlorides. nih.gov The scope of the Hirao reaction has been extended to include other P(O)-H compounds, such as H-phosphinates and secondary phosphine oxides, to yield phosphinates and phosphine oxides, respectively. nih.gov

Beyond palladium, other transition metals have been employed for C-P bond formation. Nickel catalysts can be effective, and copper-catalyzed couplings have also been developed. nih.govresearchgate.net These catalytic methods represent a powerful and versatile strategy for constructing P-C bonds with sp²-hybridized carbon atoms. wikipedia.org

Table 2: Comparison of Catalytic Cross-Coupling Methods for P-C Bond Formation

| Method | Typical Catalyst | Coupling Partners | Key Features |

|---|---|---|---|

| Hirao Coupling | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Aryl/Vinyl Halide + Dialkyl Phosphite | Widely used for arylphosphonates; tolerant of many functional groups. nih.govnih.gov |

| Nickel-Catalyzed Coupling | NiCl₂, NiBr₂ | Aryl Halide + Trialkyl Phosphite | An alternative to palladium, often requiring high temperatures. wikipedia.orgbeilstein-journals.org |

| Copper-Catalyzed Coupling | Cu(I) or Cu(II) salts | Aryl Halide/Boronic Acid + P(O)H compound | Represents a more economical approach. nih.gov |

| Iodide-Accelerated Coupling | Pd(OAc)₂/NaI | Aryl Nonaflate + P(O)H compound | Allows use of phenols (via nonaflates) as starting materials. nih.gov |

Innovative Approaches in Phosphonate Ester Synthesis

Recent advances in synthetic chemistry have introduced powerful new tools for constructing phosphonate esters with high precision and efficiency, particularly focusing on stereochemical control and sustainable reaction conditions.

Chiral Nucleophilic Catalysis in Phosphonate Stereochemistry

Achieving stereocontrol at the phosphorus center is a significant challenge in organophosphorus synthesis. nih.gov Chiral nucleophilic catalysis has emerged as a powerful strategy to synthesize enantioenriched phosphonates. nih.govnih.gov This approach often utilizes a chiral catalyst to control the reaction of a racemic phosphorus starting material with a nucleophile, leading to a product with a high preference for one enantiomer.

One such method involves the dynamic kinetic resolution of racemic H-phosphinates, which are coupled with nucleophilic alcohols under halogenating conditions in the presence of a chiral catalyst. nih.gov Catalysts such as the planar-chiral ferrocene (B1249389) derivative known as Fu's catalyst have shown effectiveness in these transformations, yielding products with modest to good enantioselectivity. nih.gov More recently, superbasic bifunctional iminophosphorane catalysts have been used for the enantioselective nucleophilic desymmetrization of prochiral phosphonate esters. nih.gov This two-stage strategy involves the initial enantioselective reaction controlled by the catalyst, followed by a subsequent enantiospecific derivatization, providing a modular route to a wide range of chiral P(V) compounds. nih.gov

| Catalyst Type | Reaction Principle | Key Features | Reference |

|---|---|---|---|

| Planar-Chiral DMAP Analogue (e.g., Fu's Catalyst) | Dynamic Kinetic Asymmetric Transformation (DKAT) of racemic H-phosphinates. | Couples racemic phosphorus species with alcohols to produce chiral phosphonates with modest enantioselectivity (up to 62% ee). | nih.gov |

| Bifunctional Iminophosphorane (BIMP) | Enantioselective Nucleophilic Desymmetrization of prochiral phosphonates. | Provides excellent yield and enantioselectivity through a two-stage desymmetrization-derivatization strategy. | nih.gov |

| Chiral Thioureas | Phospha-Mannich reaction of H-phosphinates with imines. | Catalyzes the addition of phosphites to imines to form aminophosphonates with high yields and enantioselectivities. | mdpi.com |

Visible-Light-Mediated Phosphonylation Reactions

In a shift towards more sustainable and milder reaction conditions, visible-light-mediated photoredox catalysis has become a valuable tool for forming phosphorus-carbon bonds. bohrium.commdpi.com These methods avoid the need for transition-metal catalysts and often proceed at ambient temperature. nih.govresearchgate.net The general principle involves using a photocatalyst (like Eosin Y, Rhodamine 6G, or zinc phthalocyanine) that, upon absorbing visible light, initiates a single-electron transfer process to generate radical intermediates. mdpi.comnih.govrsc.org

For example, a protocol for the phosphonylation of aryl bromides using triethyl phosphite can be achieved in the presence of an organic sensitizer (B1316253) under visible light. mdpi.com This photo-Arbuzov reaction generates an aryl radical that subsequently reacts with the phosphite. mdpi.com Another innovative approach involves the reaction of aryl or alkyl hydrazines with trialkyl phosphites, using zinc phthalocyanine (B1677752) as the photocatalyst and air as the oxidant, to efficiently form C-P bonds. researchgate.netrsc.org These methods are attractive for their mild conditions and tolerance of a wide variety of functional groups. bohrium.comrsc.org

| Photocatalyst | Substrates | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Eosin Y | Bromo-substituted 1,10-phenanthrolines + Triethyl phosphite | Photoredox-catalyzed phosphonylation | Transition-metal-free, proceeds under mild conditions with blue light. | bohrium.comnih.gov |

| Rhodamine 6G | Bromoarenes + Triethyl phosphite | Visible-light Photo-Arbuzov reaction | Organic sensitizer-based, avoids transition metals. | mdpi.com |

| Zinc Phthalocyanine | Aryl/alkylhydrazines + Trialkylphosphites | Photoredox C-P bond formation | Ligand- and base-free, uses air as an abundant oxidant. | researchgate.netrsc.org |

Environmentally Conscious ("Green") Synthesis of Phosphonate Derivatives

The principles of "green chemistry" aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgsciencedaily.com In the context of phosphonate synthesis, this translates to developing methodologies that are more energy-efficient, utilize safer solvents (or no solvents at all), maximize atom economy, and employ renewable or less toxic catalysts. rsc.orgresearchgate.net Several strategies, including microwave-assisted synthesis, solvent-free reactions, and biocatalysis, have emerged as viable green alternatives for producing phosphonate derivatives. rsc.org These methods represent a significant shift towards more sustainable practices in organophosphorus chemistry. sciencedaily.com

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in green chemistry, offering rapid and efficient heating directly to the reaction mixture. rsc.org This technique often leads to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods.

One prominent application is in the palladium-catalyzed Hirao cross-coupling reaction to form P-C bonds. mdpi.com Research has demonstrated that using a palladium catalyst like Pd(PPh₃)₄, a quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides can be achieved in under 10 minutes with microwave assistance. organic-chemistry.org Furthermore, methods have been developed using palladium(II) acetate (B1210297) as a catalyst precursor under microwave conditions, which circumvents the need for separate, often costly and sensitive, P-ligands. mdpi.com

Multicomponent reactions (MCRs) are also well-suited for microwave-assisted synthesis, embodying green principles like atom economy and operational simplicity. mdpi.com For instance, the synthesis of diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate via the condensation of salicylaldehyde, malononitrile, and diethyl phosphite has been optimized under microwave irradiation. mdpi.com The study explored various catalysts and conditions, demonstrating the efficiency of this approach. mdpi.com

Solvent-Free Synthesis

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces waste, toxicity, and environmental impact. rsc.org Several phosphonate synthesis methods have been successfully adapted to solvent-free conditions.

A practical and efficient solvent-free synthesis of β-trifluoromethyl-substituted phosphonates has been developed through the hydrophosphonylation of α-(trifluoromethyl)styrenes with H-phosphonates. rsc.orgrsc.org This reaction proceeds smoothly at room temperature within two hours, demonstrating high functional group compatibility and avoiding the use of any solvent. rsc.org Similarly, a metal- and solvent-free protocol for synthesizing phosphonothioates has been reported. mdpi.com This method involves the direct reaction of dialkylphosphites with disulfides, achieving nearly quantitative yields by either gentle heating (50 °C for 5–10 minutes) or stirring at room temperature for a few hours. mdpi.com The workup is simplified to a water extraction, which also allows for the recovery of by-products. mdpi.com

Ultrasound irradiation (sonochemistry) has also been employed to facilitate solvent-free reactions, such as the synthesis of α-aminophosphonates catalyzed by 1-hexanesulphonic acid sodium salt at ambient temperature. nih.gov

Biocatalysis

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, often with high specificity and under mild conditions (ambient temperature and pressure, neutral pH). tandfonline.com This approach is a powerful green alternative for synthesizing chiral phosphonates, which are valuable due to the different biological activities of their enantiomers. tandfonline.commdpi.com

Both whole-cell systems and isolated enzymes have been successfully applied in the chemoenzymatic synthesis of phosphonates with defined structures and absolute configurations. tandfonline.com Research has shown that enzymes from various origins exhibit different specificities, allowing for targeted synthesis. tandfonline.com For the asymmetric synthesis of phosphonates with a chiral center on the α-carbon, studies found that the best results were obtained with a phenyl group as one substituent and a methoxy (B1213986) group as the other, highlighting the potential for synthesizing specific phenylphosphonate (B1237145) structures. tandfonline.com Biocatalytic synthesis is considered a developing field within green chemistry with great potential to solve complex chemical challenges. tandfonline.com

Data Tables

The following tables summarize key findings from research into the green synthesis of phosphonate derivatives.

Table 1: Comparison of Green Synthetic Methods for Phosphonates

| Method | Typical Conditions | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | 80-120°C, 10-30 min mdpi.comnih.gov | Rapid energy transfer, reduced reaction times, higher yields. rsc.org | Hirao cross-coupling of H-phosphonates and aryl halides. mdpi.comorganic-chemistry.org |

| Solvent-Free Synthesis | Room temp. to 50°C, <3 hours rsc.orgmdpi.com | Eliminates solvent waste, reduces toxicity, simplifies purification. rsc.org | Base-controlled addition of H-phosphonates to α-CF₃ styrenes. rsc.org |

| Biocatalysis | Ambient temperature, neutral pH tandfonline.com | High enantioselectivity, mild reaction conditions, environmentally benign catalysts (enzymes). tandfonline.commdpi.com | Asymmetric synthesis of optically active phosphonates. tandfonline.com |

| Ultrasound-Assisted Synthesis | Ambient temperature nih.gov | Enhanced reaction rates, energy efficiency via cavitation. rsc.org | Catalytic synthesis of α-aminophosphonates. nih.gov |

Table 2: Research Findings on Optimization of a Microwave-Assisted Multicomponent Reaction for Diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate Synthesis mdpi.com

| Entry | Catalyst (Amount) | Time (min) | Temperature (°C) | Yield (%) |

| 1 | None | 15 | 100 | 10 |

| 2 | Triethylamine (20 mol%) | 15 | 100 | 79 |

| 3 | Triethylamine (20 mol%) | 5 | 100 | 74 |

| 4 | Triethylamine (20 mol%) | 10 | 100 | 91 |

| 5 | Triethylamine (10 mol%) | 10 | 100 | 81 |

| 6 | Triethylamine (20 mol%) | 10 | 80 | 75 |

| 7 | p-Toluenesulfonic acid (20 mol%) | 15 | 100 | 25 |

Stereochemical Aspects and Chirality Control in Tert Butyl Methyl Phenylphosphonate

Elucidation of P-Stereogenicity in Phosphonate (B1237965) Esters

Phosphonate esters, such as tert-butyl methyl phenylphosphonate (B1237145), possess a tetrahedral phosphorus atom bonded to four different substituents: a phenyl group, a methyl group, a tert-butoxy (B1229062) group, and a phosphoryl oxygen. This arrangement renders the phosphorus atom a stereogenic center, leading to the existence of two enantiomers, (R)- and (S)-tert-butyl methyl phenylphosphonate. The stability of these enantiomers allows for their separation and individual study.

The primary technique for the elucidation of P-stereogenicity in phosphonate esters is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus. In the presence of a chiral resolving agent or a chiral solvating agent, the two enantiomers of a P-chiral phosphonate will form diastereomeric complexes or adducts, which are electronically distinct. This results in the appearance of two separate signals in the ³¹P NMR spectrum, allowing for the determination of the enantiomeric ratio. For instance, N-tert-butyl sulfinyl squaramides have been effectively used for the chiral discrimination of α-hydroxyphosphonates via ³¹P NMR, a principle that can be extended to other P-chiral phosphonates nih.gov. Phenylphosphonic acid itself has been utilized as a ³¹P-NMR marker, demonstrating the sensitivity of the phosphorus nucleus to its environment nih.gov.

Asymmetric Synthesis of Enantiopure tert-Butyl Methyl Phenylphosphonate

The synthesis of enantiomerically pure P-chiral compounds is a significant challenge in synthetic organic chemistry. Several strategies have been developed to achieve this, primarily involving the use of chiral auxiliaries, and organocatalytic or metal-catalyzed asymmetric reactions.

Application of Chiral Auxiliaries and Ligands in Phosphonate Synthesis

A well-established method for the synthesis of P-chiral compounds involves the use of a chiral auxiliary. This approach relies on the reaction of a prochiral phosphorus compound with a stoichiometric amount of a chiral molecule to form diastereomers, which can then be separated and the auxiliary removed. Common chiral auxiliaries include naturally derived alcohols like menthol (B31143) and multidentate ligands such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) researchgate.netharvard.edu.

For the synthesis of this compound, a potential route would involve the reaction of phenylphosphonic dichloride with a chiral alcohol, such as (-)-menthol, to form a diastereomeric mixture of menthyl phenylphosphonochloridates. Subsequent reaction with methanol (B129727) and then tert-butanol (B103910), or vice-versa, would yield diastereomeric tert-butyl methyl phenylphosphonates, which could then be separated. The development of P-chiral H-phosphinate building blocks from chiral auxiliaries provides a versatile platform for creating a library of P-chiral phosphine (B1218219) oxides, a methodology that could be adapted for phosphonate synthesis researchgate.net.

| Chiral Auxiliary | Application in P-Chiral Synthesis | Reference |

| (-)-Menthol | Resolution of phosphinates | researchgate.net |

| TADDOL | Diastereoselective hydrophosphonylation | harvard.edu |

| (R,R)-spiro-TADDOL | Enantiomeric separation of phosphine oxides | harvard.edu |

| N-tert-Butyl sulfinyl squaramide | Chiral discrimination via NMR | nih.gov |

Organocatalytic and Metal-Catalyzed Asymmetric Phosphonylation

In recent years, catalytic asymmetric methods have become increasingly important for the synthesis of chiral phosphonates. These methods offer the advantage of using a substoichiometric amount of a chiral catalyst to generate a large quantity of the enantiomerically enriched product.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts, such as proline and its derivatives, thioureas, and chiral phosphoric acids, can activate substrates and control the stereochemical outcome of a reaction. For the synthesis of this compound, an organocatalytic approach could involve the asymmetric alcoholysis of a suitable prochiral phosphonate precursor. For example, a prochiral diaryl methylphosphonate (B1257008) could be desymmetrized using a chiral organocatalyst in the presence of tert-butanol. While specific examples for this compound are not prevalent, the general applicability of organocatalysis to the synthesis of chiral phosphonates is well-documented nih.gov.

Metal-catalyzed reactions offer another avenue for the enantioselective synthesis of P-chiral phosphonates. Transition metal complexes with chiral ligands can catalyze a variety of transformations with high enantioselectivity. Palladium-catalyzed asymmetric cyclization has been used to synthesize P-chiral biaryl phosphonates with good enantioselectivity researchgate.netyale.edu. A potential strategy for this compound could involve a metal-catalyzed cross-coupling reaction between a chiral tert-butyl phenylphosphinate and a methylating agent.

| Catalyst Type | Reaction | Potential Application to Target Compound | Representative References |

| Organocatalyst (e.g., chiral thiourea) | Asymmetric phospha-Michael addition | Asymmetric addition of a methyl or phenyl nucleophile | nih.govrsc.org |

| Metal Catalyst (e.g., Pd-chiral phosphine) | Asymmetric cross-coupling/cyclization | Asymmetric alcoholysis of a prochiral precursor | researchgate.netyale.edu |

Axis-to-Center Chirality Transfer Phenomena in P-Chiral Compounds

A fascinating strategy for controlling stereochemistry is through axis-to-center chirality transfer. This process involves the transfer of chirality from a chiral axis in a molecule to a new stereocenter. In the context of phosphorus chemistry, atropisomeric biaryl phosphonates have been used as precursors where the axial chirality of the biaryl backbone directs the stereochemistry of a substitution reaction at the phosphorus center.

For example, phosphonates containing a binaphthyloxy group can react with Grignard reagents, where the axial chirality of the binaphthyl group stereospecifically controls the formation of the new P-stereogenic center in the resulting phosphinate researchgate.netresearchgate.net. This principle could be adapted for the synthesis of this compound by designing a suitable axially chiral precursor that, upon reaction with appropriate nucleophiles, would transfer its axial chirality to the phosphorus atom.

Diastereoselective Synthesis and Separation of this compound Isomers

When a chiral reagent or auxiliary is used to create a P-chiral center, the products are diastereomers. The diastereoselective synthesis aims to produce a high ratio of one diastereomer over the other. The choice of chiral auxiliary and reaction conditions, such as temperature and solvent, can significantly influence the diastereomeric ratio. For instance, diastereoselective additions of chiral H-phosphinates to carbonyl compounds have been shown to proceed with high diastereoselectivity, which is influenced by steric interactions mit.edu.

Once a mixture of diastereomers is formed, they can be separated using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), due to their different physical properties. The separation of diastereomeric phosphonodipeptides and phosphorothioated oligonucleotides by ion-exchange and reversed-phase chromatography, respectively, has been successfully demonstrated nih.govcapes.gov.br. These techniques are directly applicable to the separation of diastereomeric precursors of this compound.

Chiral Recognition Mechanisms and Applications for Phosphonate Derivatives

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This is the fundamental principle behind the separation of enantiomers using a chiral stationary phase in chromatography and the use of chiral shift reagents in NMR spectroscopy.

For P-chiral phosphonates, chiral recognition is often achieved through the formation of diastereomeric complexes with a chiral host molecule. These complexes are held together by non-covalent interactions, such as hydrogen bonding and steric repulsion. The stability of these diastereomeric complexes differs, leading to a measurable difference in properties, such as retention time in HPLC or chemical shift in NMR. The use of N-tert-butyl sulfinyl squaramide for the chiral recognition of α-hydroxyphosphonates highlights the importance of both steric and electronic effects in the discrimination process nih.gov. The well-established three-point contact model for chiral recognition, where a minimum of three points of interaction between the chiral selector and the analyte are required for discrimination, is also applicable to P-chiral phosphonates nih.gov.

The ability to synthesize and separate enantiomers of this compound and its derivatives opens up possibilities for their use as chiral ligands in asymmetric catalysis or as probes to study stereospecific interactions in biological systems.

Mechanistic Investigations and Reactivity Profiles of Tert Butyl Methyl Phenylphosphonate

Hydrolysis and Dealkylation Reactions of Phosphonate (B1237965) Esters

The cleavage of the ester groups in phosphonates is a fundamental reaction with significant implications for their stability and synthetic utility. This section explores the hydrolysis and dealkylation pathways of phosphonate esters, with a focus on the distinct characteristics of the tert-butyl and methyl groups in tert-butyl methyl phenylphosphonate (B1237145).

Acid-Catalyzed and Enzymatic Hydrolysis Pathways

The hydrolysis of phosphonate esters can be achieved through both chemical and biological methods, each proceeding via distinct mechanisms.

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis of phosphonate esters typically proceeds through a bimolecular mechanism (AAC2) involving the protonation of the phosphoryl oxygen, followed by the nucleophilic attack of a water molecule at the phosphorus center. The reaction rate is influenced by the electronic and steric nature of the substituents. For dialkyl phosphonates, the fission of the second P-O-C bond is often the rate-determining step. mdpi.com Studies on the acidic hydrolysis of various dialkyl α-hydroxybenzylphosphonates have shown that electron-withdrawing substituents on the phenyl ring increase the reaction rate, while electron-releasing groups have the opposite effect. nih.gov

In the case of tert-butyl methyl phenylphosphonate, the acid-catalyzed hydrolysis can lead to the cleavage of either the methyl or the tert-butyl ester bond. The hydrolysis of the tert-butyl ester is expected to proceed more readily under acidic conditions due to the formation of a stable tert-butyl carbocation via an AAL1-type mechanism. This is a common pathway for the cleavage of tert-butyl esters in various organic compounds. oup.com Conversely, the hydrolysis of the methyl ester would likely follow the more typical AAC2 pathway. The relative rates of these competing hydrolysis reactions are dependent on the specific reaction conditions, such as acid concentration and temperature.

A review of phosphinate and phosphonate hydrolysis indicates that steric hindrance can significantly decrease the rate of hydrolysis. For instance, replacing a methyl group with a tert-butyl group in a related system resulted in a 100-fold decrease in the reaction rate. researchgate.net This suggests that while the tert-butyl group is electronically favored for cleavage via a carbocationic mechanism, its steric bulk may hinder the approach of the nucleophile in an AAC2 pathway.

Enzymatic Hydrolysis:

Enzymatic hydrolysis offers a mild and often highly selective alternative to chemical methods. Hydrolases, such as esterases and phosphatases, are capable of cleaving phosphonate ester bonds. researchgate.net The substrate specificity of these enzymes is a key determinant of the reaction outcome. For instance, α-chymotrypsin has been used for the quantitative hydrolysis of certain phosphinic acid derivatives under mild conditions (37 °C). researchgate.net

While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, research on related compounds provides valuable insights. The enzymatic hydrolysis of 4-nitrophenyl phenylphosphonate has been studied using microcalorimetry. frontiersin.org The steric bulk of the tert-butyl group in this compound would likely play a significant role in its recognition and processing by an enzyme's active site. It is conceivable that certain enzymes could exhibit selectivity for the less sterically hindered methyl ester over the bulky tert-butyl ester, or vice versa, depending on the architecture of the active site.

Dealkylation Strategies for tert-Butyl Esters

The selective removal of ester protecting groups is a crucial step in many synthetic sequences. The tert-butyl group is a common protecting group for carboxylic acids and phosphoric acids due to its stability under basic conditions and its lability under acidic conditions. thieme-connect.de

Several methods have been developed for the dealkylation of phosphonate esters. Trimethylsilyl (B98337) halides, such as bromotrimethylsilane (B50905) (TMSBr) and iodotrimethylsilane (B154268) (TMSI), are effective reagents for the mild and selective cleavage of alkyl phosphonates. nih.govgoogle.com These reagents react with the alkyl ester to form a trimethylsilyl ester and an alkyl halide. Subsequent solvolysis with water or an alcohol yields the dealkylated phosphonic acid. nih.gov However, achieving selective monodealkylation of dialkyl phosphonates with one equivalent of the reagent can be challenging and may lead to a mixture of products. nih.gov

For tert-butyl esters specifically, their cleavage can be achieved under various acidic conditions. Aqueous hydrochloric acid has been used for the dealkylation of di-tert-butyl phosphonates. mit.edu Another mild method involves the use of zinc bromide (ZnBr₂) in dichloromethane, which has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile groups. libretexts.org The use of potassium tert-butoxide in DMSO has also been reported for the cleavage of sterically hindered esters. arkat-usa.org

The selective dealkylation of the tert-butyl group in this compound over the methyl group is a key synthetic challenge. The higher lability of the tert-butyl group under acidic conditions, proceeding through a stable carbocation intermediate, provides a basis for this selectivity. By carefully controlling the reaction conditions, such as using mild Lewis acids or dilute strong acids, it is often possible to achieve selective cleavage of the tert-butyl ester while leaving the methyl ester intact.

Table 1: Comparison of Dealkylation Methods for Alkyl Esters

| Reagent/Condition | Alkyl Group Selectivity | Mechanism/Notes | Reference |

|---|---|---|---|

| Aqueous HCl | Generally favors cleavage of more labile esters (e.g., tert-butyl over methyl). | Acid-catalyzed hydrolysis. The tert-butyl ester cleaves via an AAL1-like mechanism involving a stable carbocation. | mit.edu |

| Trimethylsilyl Halides (TMSBr, TMSI) | Can be non-selective for dialkyl phosphonates, often leading to mixtures with one equivalent. | Forms a silyl (B83357) ester intermediate. Milder than strong acid hydrolysis. | nih.govgoogle.com |

| ZnBr₂ in DCM | Reported for chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. | Lewis acid-catalyzed cleavage. | libretexts.org |

| Potassium tert-butoxide in DMSO | Effective for sterically hindered esters. | Base-mediated cleavage in a non-aqueous environment. | arkat-usa.org |

Nucleophilic Substitutions at the Phosphorus Center

Nucleophilic substitution at the phosphorus center of phosphonate esters is a fundamental reaction for the formation of new P-C, P-O, P-N, and P-S bonds. These reactions can proceed through different mechanisms, primarily associative (addition-elimination) or dissociative (SN1-like) pathways. researchgate.netfrontiersin.org

In an associative mechanism, the nucleophile attacks the electrophilic phosphorus atom to form a pentacoordinate intermediate or transition state. Subsequent departure of the leaving group yields the substitution product. The stereochemistry of this process often proceeds with inversion of configuration at the phosphorus center. researchgate.net

Studies on the nucleophilic substitution of dialkyl methylphosphonates by alkoxides have indicated that for alkoxide concentrations below 1.5 M, the rate increases with the square of the alkoxide concentration, suggesting a complex mechanism. However, considering the activity of the alkoxides, it was concluded that only one equivalent is involved in the rate-determining step, arguing against the intermediacy of a hexacoordinated species. google.comwikipedia.org

For this compound, a nucleophile can attack the phosphorus atom, leading to the displacement of either the methoxy (B1213986) or the tert-butoxy (B1229062) group. The nature of the leaving group is a critical factor. Generally, groups that form stable anions are better leaving groups. The steric bulk of the tert-butyl group can also influence the accessibility of the phosphorus center to the incoming nucleophile.

The reaction of phosphate (B84403) esters with nucleophiles can occur via two main processes: attack at the phosphorus atom (P-O cleavage) or attack at the carbon of the ester group (O-C cleavage). thieme-connect.de For this compound, nucleophilic attack at the phosphorus center would lead to the substitution of one of the ester groups, while attack at the carbon of the methyl or tert-butyl group would result in dealkylation. The outcome depends on the nature of the nucleophile, the solvent, and the reaction conditions.

Reactivity Pertaining to the Alkyl (Methyl and tert-Butyl) and Aryl (Phenyl) Moieties

The reactivity of this compound is not limited to reactions at the phosphorus center. The alkyl and aryl substituents also exhibit characteristic reactivities, which are often modulated by the presence of the phosphonate group.

Steric Influence of the tert-Butyl Group on Reaction Pathways

The tert-butyl group is a large and bulky substituent that exerts a significant steric influence on the reactivity of a molecule. nih.gov This steric hindrance can affect reaction rates and, in some cases, alter the reaction pathway.

In the context of this compound, the bulky tert-butyl group can shield the phosphorus atom from nucleophilic attack. This steric protection can make reactions at the phosphorus center more difficult compared to less hindered phosphonates, such as dimethyl phenylphosphonate. A review on the hydrolysis of phosphinates and phosphonates highlights that increasing steric hindrance significantly decreases the reaction rate. For example, the alkaline hydrolysis of ethyl di-tert-butylphosphinate is 500 times slower than that of ethyl diisopropylphosphinate. nih.gov This strong steric effect would also be expected to influence the rate of nucleophilic substitution at the phosphorus of this compound.

The steric bulk of the tert-butyl group can also influence the regioselectivity of reactions occurring on the phenyl ring, which will be discussed in the next section. Furthermore, the presence of the tert-butyl group can impact the conformational preferences of the molecule, which in turn can affect its reactivity.

Aromatic Substitutions and Functionalizations of the Phenyl Group

The phenyl group of this compound can undergo aromatic substitution reactions, allowing for the introduction of various functional groups. The reactivity and regioselectivity of these substitutions are governed by the electronic and steric effects of the substituents already present on the ring, namely the phosphonate group and, indirectly, the tert-butyl group.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile and attacks an electrophile. organicchemistrytutor.comyoutube.com The phosphonate group,-P(O)(OR)₂, is generally considered to be a deactivating group and a meta-director. This is because the phosphorus atom is electron-deficient due to the electronegative oxygen atoms, and it withdraws electron density from the phenyl ring through an inductive effect (-I effect). This deactivation makes the phenyl ring less reactive towards electrophiles compared to benzene (B151609).

The deactivating nature of the phosphonate group directs incoming electrophiles to the meta position. This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent positively polarized phosphorus atom. The intermediate for meta attack avoids this unfavorable arrangement. libretexts.org

Therefore, electrophilic substitution reactions on this compound, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to yield predominantly the meta-substituted product. The steric bulk of the tert-butyl group, while not directly attached to the ring, could further influence the regioselectivity, potentially favoring substitution at the less hindered meta position.

Table 2: Expected Products of Electrophilic Aromatic Substitution on Phenylphosphonates

| Reaction | Reagents | Expected Major Product | Directing Influence |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | meta-Nitrophenylphosphonate | -P(O)(OR)₂ is a meta-director |

| Bromination | Br₂/FeBr₃ | meta-Bromophenylphosphonate | -P(O)(OR)₂ is a meta-director |

| Sulfonation | SO₃/H₂SO₄ | meta-Sulfophenylphosphonate | -P(O)(OR)₂ is a meta-director |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | meta-Alkylphenylphosphonate | -P(O)(OR)₂ is a meta-director (though reaction may be slow due to deactivation) |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comwikipedia.org This reaction is generally favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group, as these groups can stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comrsc.org

For the phenyl ring of this compound to undergo SNAr, it would typically need to be substituted with a good leaving group (e.g., a halogen) and an activating group. The phosphonate group itself is electron-withdrawing and could potentially activate the ring towards nucleophilic attack if positioned appropriately relative to a leaving group. For example, in a para-halophenylphosphonate, the phosphonate group could help stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack.

In the absence of a suitable leaving group on the phenyl ring, nucleophilic attack is unlikely to occur on the aromatic system itself. Instead, as discussed earlier, nucleophilic attack would be directed towards the phosphorus center or the alkyl carbons of the ester groups.

Rearrangement Reactions and Phosphonate Transformations

Extensive literature searches did not yield specific studies detailing the rearrangement reactions and phosphonate transformations of this compound. The reactivity of this specific mixed phosphonate ester, containing a bulky tert-butyl group, a methyl group, and a phenyl group attached to the phosphorus atom, does not appear to be a widely investigated area in publicly available scientific literature.

While general principles of phosphonate chemistry can provide a theoretical framework for potential reactions, the absence of empirical data for this compound prevents a detailed and scientifically accurate discussion of its specific mechanistic pathways and reactivity profile. Key factors such as the steric hindrance imparted by the tert-butyl group and the electronic effects of the phenyl and methyl groups would significantly influence its behavior in rearrangement and transformation reactions. However, without dedicated studies, any description would be speculative and fall outside the required standards of a scientifically rigorous article.

Therefore, this section cannot be populated with the detailed research findings and data tables as requested due to the lack of available information on the rearrangement reactions and phosphonate transformations of this compound.

Spectroscopic Characterization and Structural Elucidation of Tert Butyl Methyl Phenylphosphonate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of tert-butyl methyl phenylphosphonate (B1237145), offering detailed insights into its molecular framework.

³¹P NMR Spectroscopy: Chemical Shift Anisotropy and Coupling Constant Analysis

³¹P NMR spectroscopy is particularly informative for organophosphorus compounds due to the 100% natural abundance and spin I=1/2 of the ³¹P nucleus. nih.gov The phosphorus chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus atom. For phosphonates like tert-butyl methyl phenylphosphonate, the ³¹P chemical shift provides key information about the oxidation state and coordination of the phosphorus center. The chemical shift anisotropy, which arises from the orientation-dependent magnetic shielding of the nucleus, can be studied in the solid state to provide further details on the electronic structure of the P=O bond. nih.gov

Coupling constants, specifically the coupling between phosphorus and adjacent protons (J-coupling), are also critical. For instance, the coupling between the phosphorus atom and the protons of the methyl group (³JP-H) and the tert-butyl group (⁴JP-H) can be observed and quantified. These coupling constants are valuable for confirming the connectivity within the molecule. In related phosphonate (B1237965) compounds, these couplings are typically in the range of 10-15 Hz for ³JP-H.

A representative ³¹P NMR spectrum would show a single resonance for this compound, and its precise chemical shift would be indicative of the specific electronic environment created by the phenyl, methyl, and tert-butyl groups. nih.gov The purity of the compound can also be assessed using ³¹P NMR spectroscopy. chemrxiv.org

¹H and ¹³C NMR Spectroscopy: Assignment and Conformational Insights

¹H and ¹³C NMR spectroscopy provide complementary information to fully elucidate the structure of this compound.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the phenyl, methyl, and tert-butyl groups. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (around 7-8 ppm). The methyl protons attached to the phosphorus atom would likely appear as a doublet due to coupling with the phosphorus nucleus (³JP-H), while the nine equivalent protons of the tert-butyl group would appear as a sharp singlet, potentially showing a smaller four-bond coupling to phosphorus (⁴JP-H). mpg.deresearchgate.net

The ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbons of the phenyl ring will appear in the aromatic region (typically 120-140 ppm). The carbon of the methyl group and the quaternary and methyl carbons of the tert-butyl group will have characteristic chemical shifts in the aliphatic region. mpg.dersc.org The coupling between the phosphorus atom and the carbon atoms (¹JP-C, ²JP-C, etc.) provides crucial information for assigning the signals and confirming the molecular structure.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from similar compounds. mpg.dehmdb.cachemicalbook.com

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| ¹H | Phenyl | ~7.4 - 7.8 | Multiplet | |

| ¹H | O-CH₃ | ~3.7 | Doublet | ³JP-H ≈ 11 |

| ¹H | C(CH₃)₃ | ~1.3 | Doublet | ⁴JP-H ≈ 1 |

| ¹³C | Phenyl (C-P) | ~130 | Doublet | ¹JP-C |

| ¹³C | Phenyl (ortho, meta, para) | ~128 - 132 | Doublet | ²JP-C, ³JP-C, ⁴JP-C |

| ¹³C | O-CH₃ | ~53 | Doublet | ²JP-C |

| ¹³C | C (CH₃)₃ | ~83 | Doublet | ²JP-C |

| ¹³C | C(CH₃ )₃ | ~29 | Doublet | ³JP-C |

Utilization of Chiral Solvating Agents in NMR for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric excess (ee) is often necessary. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), is a powerful method for this purpose. semmelweis.huunipi.itnih.gov CSAs are chiral molecules that form diastereomeric complexes with the enantiomers of the analyte. semmelweis.hu These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. semmelweis.hunih.gov

Commonly used CSAs include derivatives of mandelic acid or Pirkle's alcohol. semmelweis.hu When a CSA is added to a solution of racemic or enantioenriched this compound, separate signals for the two enantiomers can be observed in the ¹H or ³¹P NMR spectrum. The integration of these signals allows for the direct calculation of the enantiomeric excess. The choice of solvent and the specific CSA are crucial for achieving good separation of the signals. semmelweis.huunipi.itnih.gov

Vibrational Spectroscopy: Infrared (FT-IR) and Vibrational Circular Dichroism (VCD)

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational modes of this compound. Key absorptions would include:

P=O stretching: A strong band typically in the region of 1250-1300 cm⁻¹. This is one of the most characteristic peaks for phosphonates.

P-O-C stretching: Bands in the region of 1000-1050 cm⁻¹.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and tert-butyl groups just below 3000 cm⁻¹. rsc.orgnih.gov

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net

The following table summarizes the expected major IR absorption bands.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| P=O | Stretching | 1250 - 1300 |

| P-O-C | Stretching | 1000 - 1050 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. For a chiral molecule like this compound, VCD can be used to determine its absolute configuration by comparing the experimental VCD spectrum with theoretical spectra calculated for the (R) and (S) enantiomers. dtic.mil

Mass Spectrometry: Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of this compound, which provides further structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺.

The fragmentation pattern is often predictable. Common fragmentation pathways for phosphonates include:

Loss of the tert-butyl group: This would result in a significant fragment ion at [M-57]⁺.

Loss of the methoxy (B1213986) group: Leading to a fragment at [M-31]⁺.

McLafferty rearrangement: If applicable, this can lead to the loss of a neutral alkene.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. mpg.de

A summary of expected fragments in the mass spectrum is provided below.

| m/z | Identity |

| 228 | [M]⁺ (C₁₁H₁₇O₃P) |

| 171 | [M - C₄H₉]⁺ |

| 197 | [M - OCH₃]⁺ |

| 155 | [M - C₄H₉O]⁺ |

| 141 | [C₆H₅PO₂H]⁺ |

X-ray Crystallography: Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. researchgate.netrsc.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can determine:

The precise bond lengths and angles within the molecule.

The conformation of the molecule in the solid state.

The packing of the molecules in the crystal lattice.

The absolute configuration of a chiral center, which is crucial for stereochemically controlled reactions and for understanding its interaction with other chiral molecules. rsc.org

UV-Visible Spectroscopy: Electronic Transitions and Aromatic System Characteristics

The UV-Visible spectrum of a compound like this compound would be expected to be dominated by the electronic transitions of the phenyl group attached to the phosphorus atom. The benzene (B151609) ring is a well-characterized chromophore. Typically, the electronic spectrum of a substituted benzene ring exhibits two main absorption bands in the UV region.

The first, more intense band, known as the primary band (E2-band), typically appears around 200-210 nm and is attributed to a π → π* transition of the conjugated system. The second, less intense band, referred to as the secondary or fine-structure band (B-band), is usually observed between 230 and 270 nm. This band arises from a symmetry-forbidden π → π* transition, and its appearance is often sensitive to substitution on the benzene ring, which can cause a loss of the characteristic fine vibrational structure.

In the case of this compound, the phosphonate group (-P(O)(OCH₃)(OC(CH₃)₃)) acts as a substituent on the phenyl ring. The electronic effects of this group (both inductive and resonance) would influence the position and intensity of these absorption bands. The bulky tert-butyl group is not a chromophore itself and is not expected to directly participate in the electronic transitions observed in the typical UV-Vis range. Its primary influence would be steric, potentially affecting the conformation of the molecule and, indirectly, the electronic environment of the phenyl ring.

Without experimental data, a precise quantitative description of the UV-Visible spectrum remains speculative. The following table indicates the expected electronic transitions for the phenyl chromophore present in the molecule.

| Expected Transition | Typical Wavelength Range (nm) | Chromophore | Notes |

| π → π* (E2-band) | ~200-210 | Phenyl Ring | High-intensity primary absorption band. |

| π → π* (B-band) | ~230-270 | Phenyl Ring | Lower intensity secondary band, sensitive to substitution. |

Further empirical research is required to isolate and analyze this compound via UV-Visible spectrophotometry to determine its specific absorption characteristics and to confirm the influence of the methylphosphonate (B1257008) substituent on the electronic transitions of the aromatic system.

Computational and Theoretical Modeling of Tert Butyl Methyl Phenylphosphonate

Quantum Chemical Calculations: Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the properties of tert-Butyl Methyl Phenylphosphonate (B1237145). DFT offers a favorable balance between computational cost and accuracy, making it well-suited for molecules of this size.

Geometry Optimization: The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as its ground-state geometry. This is achieved through geometry optimization, an iterative process that calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. For tert-Butyl Methyl Phenylphosphonate, this process would precisely define the bond lengths, bond angles, and dihedral angles associated with the phosphate (B84403) core, the phenyl ring, and the methyl and tert-butyl groups.

Electronic Structure: Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure of the molecule. This includes analyzing the distribution of electron density, the nature of the molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the partial atomic charges on each atom. This information is crucial for understanding the molecule's reactivity, polarity, and spectroscopic properties. For instance, the phosphoryl oxygen is expected to have a significant negative partial charge, making it a prime site for electrophilic attack or hydrogen bonding. The phenyl group's π-system will also feature prominently in the molecular orbitals.

Commonly used DFT functionals for such organophosphorus compounds include B3LYP and M06-2X, paired with basis sets like 6-31G(d) or larger sets such as cc-pVTZ for higher accuracy. youtube.com

Table 6.1: Typical Parameters in DFT Calculations for Organophosphorus Compounds

| Parameter | Description | Typical Selection for this compound |

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, M06-2X, ωB97X-D |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | Pople-style (e.g., 6-311+G(d,p)), Correlation-consistent (e.g., cc-pVTZ) |

| Solvation Model | Simulates the effect of a solvent on the molecule. | Polarizable Continuum Model (PCM), SMD |

| Task | The type of calculation to be performed. | Geometry Optimization, Frequency Calculation, Single Point Energy |

Conformational Landscape and Potential Energy Surface Analysis

The structural flexibility of this compound, arising from the rotation around its single bonds (P-O, P-C, C-O), gives rise to multiple possible conformations. A potential energy surface (PES) is a multidimensional surface that maps the energy of a molecule as a function of its geometry. iupac.org Analyzing the PES allows for the identification of all stable conformers (local minima) and the transition states (saddle points) that connect them.

For this compound, the key degrees of freedom that define its conformational landscape are the dihedral angles associated with the rotation of the phenyl, methoxy (B1213986), and tert-butoxy (B1229062) groups relative to the phosphoryl group. Computational methods can systematically scan these rotations to map out the PES. This analysis reveals the relative energies of different conformers and the energy barriers for interconversion between them. Studies on similar molecules, like ethanol, have demonstrated the complexity of PES due to torsional potentials. nih.gov The results can indicate the most likely shape or shapes the molecule will adopt under given conditions.

Investigation of Intermolecular Interactions: Hydrogen Bonding and Aromatic Stacking

In the condensed phase (liquid or solid state), molecules of this compound interact with each other through non-covalent forces. Understanding these interactions is key to predicting its bulk properties.

Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the phosphoryl oxygen (P=O) and the ether oxygen atoms are effective hydrogen bond acceptors. In the presence of suitable donor molecules (like water or alcohols), this compound can form intermolecular hydrogen bonds. Computational models can predict the geometry and strength of these bonds. nih.gov

Aromatic Stacking: The phenyl group enables aromatic stacking interactions, a significant non-covalent force in many chemical and biological systems. researchgate.net These interactions can occur between two phenyl rings of adjacent molecules. Theoretical calculations can distinguish between different stacking geometries, such as parallel-displaced and T-shaped (edge-to-face), and quantify their stabilization energies. nih.govwikipedia.org These interactions are expected to play a major role in the crystal packing of the compound. High-level methods like CCSD(T) are often used to accurately calculate the energies of these weak interactions. mdpi.com

Prediction of Spectroscopic Parameters and Correlation with Experimental Data (e.g., NMR, VCD)

A powerful application of quantum chemical modeling is the prediction of spectroscopic data. After optimizing the molecular geometry, further calculations can predict various spectroscopic parameters.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The calculated ¹H, ¹³C, and ³¹P NMR spectra can be directly compared with experimental results. A strong correlation between the predicted and measured spectra serves as a robust validation of the computed molecular structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be computed by calculating the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the peaks observed in experimental spectra to specific molecular vibrations, such as the characteristic P=O stretch, P-O-C stretches, and vibrations of the phenyl ring.

Vibrational Circular Dichroism (VCD): For chiral analogues of this compound, VCD spectroscopy, which measures the differential absorption of left and right circularly polarized light, can be a powerful tool for determining the absolute configuration. Theoretical calculations are essential for interpreting VCD spectra, as the predicted spectrum of a specific enantiomer can be matched with the experimental one.

Simulation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. For this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of a P-O or P-C bond.

Studies on the hydrolysis of related aryl methylphosphonate (B1257008) esters have shown that computational analysis can pinpoint whether a mechanism is concerted (bond-forming and bond-breaking occur simultaneously) or stepwise (involving a distinct intermediate). nih.govnih.gov Kinetic Isotope Effect (KIE) calculations can also be performed to further probe the nature of the transition state. nih.gov This type of analysis provides a molecular-level understanding of the compound's stability and reactivity. rsc.org

Table 6.2: Key Parameters from Transition State Analysis of a Hypothetical Hydrolysis Reaction

| Parameter | Definition | Significance |

| Reactants (R) | The starting materials (e.g., phosphonate (B1237965) + water). | Reference energy level (E_R). |

| Transition State (TS) | The highest energy structure along the reaction path. | Its energy (E_TS) determines the reaction barrier. |

| Products (P) | The final materials (e.g., hydrolysis products). | The final energy level (E_P). |

| Activation Energy (Ea) | The energy difference between the TS and reactants (E_TS - E_R). | Controls the reaction rate; a higher Ea means a slower reaction. |

| Reaction Energy (ΔE) | The energy difference between products and reactants (E_P - E_R). | Determines if the reaction is exothermic (ΔE < 0) or endothermic (ΔE > 0). |

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum mechanics is ideal for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. MD simulations treat atoms as classical particles moving according to a pre-defined force field . nih.gov

A force field is a set of equations and parameters (e.g., for bond stretching, angle bending, torsions, and non-bonded interactions) that approximates the potential energy of the system. Force fields like AMBER or OPLS are commonly used for organic molecules. nih.gov

For this compound, MD simulations could be used to study:

Bulk Liquid Properties: Simulating a box of many phosphonate molecules can predict bulk properties like density, viscosity, and the self-diffusion coefficient. nih.gov

Solvation: By including solvent molecules in the simulation box, the structure of the solvation shell around the phosphonate can be investigated.

Aggregation: MD simulations can reveal whether the molecules tend to self-assemble or form aggregates in a given solvent, a phenomenon observed for related compounds like tri-n-butyl phosphate (TBP). researchgate.net

Conformational Dynamics: MD tracks the changes in molecular shape over time, showing how frequently the molecule transitions between its various stable conformations.

Recent advances also involve using machine learning to develop highly accurate force fields based on quantum mechanical data, bridging the gap between accuracy and computational feasibility for large-scale simulations. rsc.org

Research Applications and Broader Impact of Phosphonate Esters in Advanced Organic Chemistry

Role as Versatile Building Blocks in Complex Organic Synthesis

Phosphonate (B1237965) esters are highly regarded as adaptable building blocks for constructing complex organic molecules. youtube.comorganic-chemistry.org Their value lies in their capacity to engage in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, frequently achieving a high degree of stereochemical control.

A primary application of phosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction , a reliable method for synthesizing alkenes, often with a high preference for the E-isomer. The reaction involves the deprotonation of the phosphonate to form a carbanion, which then reacts with an aldehyde or ketone.

Beyond the HWE reaction, phosphonate esters are utilized in several other significant synthetic transformations:

Michael Additions: The phosphonate group can serve as a Michael donor, adding to α,β-unsaturated systems to forge new carbon-carbon bonds.

Asymmetric Synthesis: The development of chiral phosphonates has been instrumental in asymmetric synthesis, allowing for the introduction of stereocenters with high enantiomeric purity.

Synthesis of Phosphorylated Natural Products: As many natural products contain phosphorus, phosphonate esters are key precursors in their synthesis, facilitating the study of their biological functions.

The adaptability of phosphonate esters as foundational units is a key element of modern organic synthesis, permitting the efficient assembly of a diverse range of complex molecular structures. youtube.comorganic-chemistry.org

Design and Synthesis of Phosphorus-Containing Ligands for Catalysis

The creation of new and efficient catalytic systems is a central theme in modern chemical research. Phosphorus-containing ligands are vital in homogeneous catalysis, especially in reactions catalyzed by transition metals. prochemonline.com Phosphonate esters are increasingly being used to design and synthesize novel ligands with customized electronic and steric characteristics. researchgate.netnih.gov

The phosphorus atom in a phosphonate ester can coordinate with a metal center, and the substituents on the phosphorus and ester groups can be systematically altered to fine-tune the ligand's properties. prochemonline.comtcichemicals.com This modularity enables the creation of ligand libraries for screening in various catalytic reactions.

Key areas where phosphonate-based ligands have demonstrated significant potential include:

Cross-Coupling Reactions: Ligands derived from phosphonate esters have been effectively used in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. sigmaaldrich.com

Asymmetric Catalysis: Chiral ligands based on phosphonates are crucial for asymmetric catalysis, facilitating the enantioselective synthesis of a broad spectrum of molecules. tcichemicals.com

Polymerization Catalysis: The use of phosphonate-based ligands has been explored for controlling the polymerization of different monomers, yielding polymers with specific properties. nih.gov

The capacity to rationally design and synthesize phosphorus-containing ligands from phosphonate esters offers a potent method for developing next-generation catalysts with enhanced performance. prochemonline.comworktribe.com

Development of Novel Reagents and Methodologies in Organophosphorus Chemistry

The diverse reactivity of phosphonate esters has driven the creation of new reagents and synthetic methods in organophosphorus chemistry. These innovations have broadened the tools available to synthetic chemists, enabling the preparation of previously unattainable phosphorus-containing compounds.

Researchers have investigated the conversion of the phosphonate group into other phosphorus-containing functionalities, resulting in the discovery of new reactions and reagents. For example, reducing phosphonates can yield phosphines, which are themselves important ligands and reagents.

Furthermore, the distinct electronic properties of the phosphonate group have been leveraged to devise new catalytic cycles and reaction pathways. The development of phosphonate-based reagents for specific transformations, such as phosphorylation or the introduction of a phosphonomethyl group, has also been a focus of research. These reagents frequently provide benefits in terms of stability, reactivity, and ease of handling over more traditional phosphorus reagents.

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry investigates non-covalent interactions and the formation of large, well-defined structures from smaller molecular units. nih.gov Phosphonate esters have proven to be valuable in this field due to their ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination.

The phosphonate group can function as a hydrogen bond acceptor. When integrated into larger molecules, it can guide their self-assembly into particular architectures like sheets, helices, or capsules. These self-assembled structures can display intriguing properties and functions, including molecular recognition and the encapsulation of guest molecules.

Additionally, the phosphonate group's capacity to coordinate with metal ions has been harnessed to build metal-organic supramolecular assemblies. By designing molecules that contain both a phosphonate group and other coordinating sites, complex, multidimensional structures can be created with potential uses in sensing, catalysis, and materials science.

Integration into Functional Materials (e.g., MOF Linkers)

A primary goal of materials science is the creation of functional materials with specific, tailored properties. Phosphonate esters and their derivatives are being incorporated into a variety of functional materials, including metal-organic frameworks (MOFs), polymers, and nanoparticles. rsc.orgresearchgate.net

In the realm of MOFs, phosphonate-based linkers have been employed to construct robust and porous frameworks that exhibit high thermal and chemical stability. researchgate.netacs.orgacs.orgnih.gov The phosphonate group can form strong coordination bonds with metal ions, leading to the formation of stable, extended networks. researchgate.netacs.orgacs.orgnih.gov The characteristics of these MOFs, such as their porosity and catalytic activity, can be fine-tuned by altering the structure of the phosphonate linker. researchgate.netnih.gov

Polymers containing phosphonates have also been synthesized and studied for a variety of applications. These polymers can display properties like flame retardancy, ion conductivity, and biocompatibility, making them suitable for diverse applications, from electronics to biomedical devices.

Advanced Mechanistic Studies and Reaction Discovery

A thorough comprehension of reaction mechanisms is essential for creating new and improved synthetic methods. The unique spectroscopic and reactive characteristics of phosphonate esters make them valuable tools for mechanistic investigations. For instance, the phosphorus nucleus is NMR-active (³¹P), which allows for the use of ³¹P NMR spectroscopy to track the progress of reactions and identify intermediate species.

By examining the kinetics and stereochemistry of reactions involving phosphonate esters, researchers can gain a deeper understanding of the fundamental steps in catalytic cycles and other complex transformations. nih.govfrontiersin.org This knowledge can then be applied to design more efficient and selective reactions.

Moreover, the ongoing exploration of the reactivity of phosphonate esters continues to unveil new and unforeseen reactions. acs.orgnih.govacs.orgacs.org These findings broaden the scope of organophosphorus chemistry and provide new tools for organic synthesis. The continuous investigation into the fundamental chemistry of phosphonate esters remains a dynamic area of research with the potential for significant future advancements.

Q & A

Basic: What are the established synthetic routes for tert-butyl methyl phenylphosphonate, and how do reaction conditions influence yield?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or Grignard reagent reactions. A validated method involves reacting phenylphosphonic dichloride with tert-butylmagnesium chloride under inert conditions (e.g., dry THF, 0–5°C), followed by methylation using methyl iodide . Key considerations:

- Stoichiometry: A 1:2 molar ratio of phenylphosphonic dichloride to tert-butylmagnesium chloride ensures complete substitution.

- Temperature Control: Exothermic reactions require slow reagent addition to avoid side products.

- Purification: Vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Yield optimization (70–85%) depends on anhydrous conditions and rigorous exclusion of moisture.

Advanced: How do steric effects of the tert-butyl group influence substitution kinetics in phenylphosphonate derivatives?

Methodological Answer:

The tert-butyl group introduces steric hindrance, slowing nucleophilic substitution at the phosphorus center. Comparative studies with methyl or ethyl analogs show:

- Rate Constants: tert-Butyl derivatives exhibit 3–5x slower reaction rates in SN2 mechanisms (e.g., fluoridation with KF in acetonitrile) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) mitigate steric effects by stabilizing transition states.

- Computational Modeling: Density Functional Theory (DFT) simulations reveal increased activation energy (~15–20 kJ/mol) due to tert-butyl hindrance.

Experimental validation involves kinetic profiling via ³¹P NMR or IR monitoring of P=O/P-F band shifts .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Key bands include P=O (1230–1260 cm⁻¹), P-F (825–835 cm⁻¹, if fluorinated), and aromatic C-H stretching (3050–3100 cm⁻¹) .

- ³¹P NMR: A singlet at δ 25–30 ppm confirms the phosphonate structure; splitting patterns indicate substituent effects.

- Elemental Analysis: Carbon (C: ~60%) and hydrogen (H: ~7%) ratios validate purity .

- Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) align with theoretical m/z values (±0.001 Da).

Advanced: How can conflicting hydrolysis data for this compound be resolved in different solvent systems?

Methodological Answer:

Contradictions arise from solvent polarity and pH variability:

- Aqueous Hydrolysis: In neutral water, hydrolysis to tert-butyl alcohol and methyl phenylphosphonic acid is slow (t₁/₂ > 24 hrs). Acidic/basic conditions accelerate cleavage (t₁/₂ < 1 hr at pH <2 or >12) .

- Organic Solvents: Methanol or DMSO stabilizes intermediates, altering product ratios.

Resolution Strategy:- Conduct kinetic studies under controlled pH and ionic strength.

- Use ³¹P NMR to track intermediate formation (e.g., phosphoric acid esters).

- Compare activation energies via Arrhenius plots across solvents.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol exposure, NIOSH-approved respirators (e.g., P95 filters) are recommended .

- Ventilation: Perform reactions in fume hoods to avoid inhalation.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced: What role does this compound play in asymmetric catalysis or organometallic applications?

Methodological Answer:

The compound acts as a chiral ligand precursor or stabilizing agent:

- Ligand Synthesis: React with transition metals (e.g., Pd, Rh) to form complexes for cross-coupling reactions.

- Steric Tuning: The tert-butyl group enhances enantioselectivity in catalytic cycles (e.g., hydrogenation of ketones).

- Case Study: In Suzuki-Miyaura couplings, tert-butyl phosphonate ligands reduce metal leaching, improving recyclability (≥5 cycles with <5% yield drop) .

Advanced: How can computational methods predict reaction pathways for this compound derivatives?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to model substitution or oxidation pathways.

- Transition State Analysis: Identify steric bottlenecks using frequency calculations (imaginary frequencies ~ -500 cm⁻¹).

- Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate acetonitrile or THF effects .

Validation involves comparing computed activation energies (±5 kJ/mol) with experimental kinetic data.

Basic: What are the oxidative degradation products of this compound, and how are they characterized?

Methodological Answer:

- Oxidizing Agents: Hydrogen peroxide or peracids convert the phosphonate to phosphine oxide derivatives.

- Products: tert-Butyl methyl phenylphosphine oxide (confirmed by ³¹P NMR δ 35–40 ppm) .

- Analysis: LC-MS/MS detects trace oxidation intermediates; IR monitors P=O band shifts (1260 → 1300 cm⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.